5-fluoro-N-isopropylpyridin-2-amine
Description
5-Fluoro-N-isopropylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-fluoro-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUGCNFRPLKKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-fluoro-N-isopropylpyridin-2-amine involves several steps. One common method includes the fluorination of pyridine derivatives. The synthetic routes often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.
Chemical Reactions Analysis
5-Fluoro-N-isopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-N-isopropylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-isopropylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities and signaling pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
5-Fluoro-N-isopropylpyridin-2-amine can be compared with other fluorinated pyridines and pyrimidines:
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorine substitution, known for its role in inhibiting thymidylate synthase.
2-Aminopyrimidine derivatives: These compounds also exhibit significant biological activities and are used in various medicinal applications.
The uniqueness of 5-fluoro-N-isopropylpyridin-2-amine lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for diverse research and industrial applications.
Biological Activity
5-Fluoro-N-isopropylpyridin-2-amine is a compound of growing interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
5-Fluoro-N-isopropylpyridin-2-amine is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an isopropyl group attached to the nitrogen. This structural configuration contributes to its unique biological properties.
Antagonistic Properties
Research indicates that 5-fluoro-N-isopropylpyridin-2-amine exhibits significant antagonistic activity at various receptors, particularly serotonin receptors. For instance, it has been shown to selectively inhibit 5-HT2B receptors, which are implicated in several pathological conditions including pulmonary hypertension and cardiac valvulopathy. The compound's affinity for these receptors suggests potential therapeutic applications in treating fibrotic diseases and other conditions influenced by serotonin signaling .
In Vitro Studies
In vitro studies have demonstrated that 5-fluoro-N-isopropylpyridin-2-amine can modulate cellular signaling pathways associated with pain and inflammation. For example, it has been tested in calcium flux assays where it displayed a competitive antagonism at 5-HT2B receptors with a K_B value in the low nanomolar range .
Case Studies
- Pulmonary Hypertension : A study involving animal models of pulmonary hypertension showed that administration of 5-fluoro-N-isopropylpyridin-2-amine resulted in reduced vascular resistance and improved hemodynamic parameters. This suggests its potential as a therapeutic agent for managing pulmonary arterial hypertension .
- Fibrosis Models : In models of liver fibrosis, the compound demonstrated antifibrotic activity by inhibiting the activation of hepatic stellate cells, which play a crucial role in fibrogenesis. This was evidenced by decreased collagen deposition in treated animals compared to controls .
Data Table: Biological Activity Summary
| Activity | Receptor Type | K_B Value (nM) | Effect |
|---|---|---|---|
| Antagonism | 5-HT2B | 2 - 3 | Inhibition of receptor signaling |
| Antifibrotic | Hepatic Stellate Cells | Not specified | Decreased collagen deposition |
| Vascular Resistance | Pulmonary Vasculature | Not specified | Improved hemodynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
